1-Arachidonoyl Glycerol
Description
Nomenclature and Structural Context within Monoacylglycerols
1-Arachidonoyl glycerol (B35011), abbreviated as 1-AG, is a monoacylglycerol, which is an ester formed from glycerol and a single fatty acid. genome.jp Its formal chemical name is (5Z,8Z,11Z,14Z)-eicosatetraenoic acid, 1-glyceryl ester. caymanchem.com Structurally, the arachidonoyl moiety, a 20-carbon polyunsaturated fatty acid with four cis double bonds, is attached to the sn-1 position of the glycerol backbone. nih.gov This distinguishes it from its more extensively studied isomer, 2-AG, where the arachidonoyl group is located at the sn-2 position. wikipedia.org
The positioning of the acyl chain is critical as it influences the molecule's stability and biological activity. 1-AG is the more thermodynamically stable of the two isomers. frontiersin.orgnih.gov In aqueous solutions, 2-AG is prone to non-enzymatic isomerization, a process known as acyl migration, which results in the formation of 1-AG. frontiersin.orgnih.gov This chemical instability of 2-AG means that preparations of 2-AG are often contaminated with 1-AG. caymanchem.combiomol.com
Table 1: Chemical Properties of 1-Arachidonoyl Glycerol
| Property | Value |
| IUPAC Name | 2,3-dihydroxypropyl icosa-5,8,11,14-tetraenoate nih.gov |
| Synonyms | 1-AG, 1-Arachidonoyl-sn-glycerol genome.jpcaymanchem.com |
| Molecular Formula | C23H38O4 genome.jpcaymanchem.com |
| Molecular Weight | 378.5 g/mol nih.gov |
| CAS Number | 35474-99-8 caymanchem.com |
Historical Perspective of this compound Discovery and Characterization
The discovery of 1-AG is intrinsically linked to the identification and study of 2-AG. 2-AG was first identified as an endogenous ligand for the cannabinoid receptors in the mid-1990s. wikipedia.orgkarger.com During the chemical synthesis and analysis of 2-AG, it was observed that it readily isomerizes to the more stable 1-AG. caymanchem.combiomol.com Initially, 1-AG was often considered a biologically less active or inactive byproduct of 2-AG degradation or chemical rearrangement. caymanchem.combiomol.com
However, subsequent research began to challenge this view. Studies in the late 1990s started to characterize the biological activity of 1-AG, revealing that it could induce intracellular calcium transients, albeit at higher concentrations than 2-AG. frontiersin.org It was found to be a weak agonist at the CB1 receptor. caymanchem.combiomol.com These early investigations were pivotal in shifting the perception of 1-AG from a mere isomer to a potentially bioactive molecule in its own right.
Current Research Paradigms and Unresolved Questions Regarding this compound
Current research into 1-AG focuses on elucidating its precise physiological and pathological roles, which are thought to be intertwined with the signaling of 2-AG. frontiersin.orgnih.gov It is now understood that 1-AG can act as a weak partial agonist at CB1 receptors. frontiersin.org One prevailing paradigm suggests that the isomerization of 2-AG to 1-AG may serve as an intrinsic mechanism to fine-tune CB1 receptor activation. frontiersin.orgnih.gov Given that 1-AG is less potent than 2-AG, this conversion could modulate the intensity and duration of endocannabinoid signaling. frontiersin.orgnih.gov
The metabolism of 1-AG is also an area of active investigation. The enzyme monoacylglycerol lipase (B570770) (MGL) is a key hydrolase for 2-AG and has been shown to degrade 1-AG as well. frontiersin.orgnih.gov However, other enzymes, such as α/β hydrolase domain 6 (ABHD6) and ABHD12, show a preference for hydrolyzing 1-AG over 2-AG. frontiersin.orgnih.gov This differential metabolism suggests that the clearance and, therefore, the signaling contribution of 1-AG and 2-AG may be distinctly regulated.
Table 2: Comparative Agonist Activity at CB1 Receptor
| Compound | Potency |
| 2-Arachidonoyl Glycerol (2-AG) | High |
| This compound (1-AG) | Weak (10 to 100 times less potent than 2-AG) caymanchem.combiomol.com |
Properties
IUPAC Name |
2,3-dihydroxypropyl icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCOKIYJYGMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276149, DTXSID60865773 | |
| Record name | 1-Arachidonoyl Glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxypropyl icosa-5,8,11,14-tetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129691-05-0 | |
| Record name | 1-Arachidonoyl Glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Endogenous Formation of 1 Arachidonoyl Glycerol
Non-Enzymatic Acyl Migration from 2-Arachidonoyl Glycerol (B35011) (2-AG) Isomerization
2-Arachidonoyl glycerol, a well-characterized endocannabinoid, is chemically unstable in aqueous solutions and can undergo a non-enzymatic molecular rearrangement known as acyl migration. nih.govfrontiersin.org This process leads to the formation of the more thermodynamically stable isomer, 1-arachidonoyl glycerol (1-AG). frontiersin.orgmdpi.com This isomerization is a significant factor in the study of endocannabinoid signaling, as it alters the concentrations of the active 2-AG and produces 1-AG, which also possesses biological activity. nih.govnih.gov
The isomerization of 2-AG to 1-AG is a rapid process in aqueous environments. Studies have shown that this acyl migration occurs with a half-time of approximately 16.16 minutes in Hanks' Balanced Salt Solution (HBSS) at 37°C. nih.gov The reaction proceeds until it reaches a thermodynamic equilibrium. frontiersin.orgmdpi.com At equilibrium, the ratio of 2-AG to 1-AG is approximately 1:9, reflecting the greater stability of the 1-acyl isomer. frontiersin.orgmdpi.com This rapid conversion highlights the potential for significant formation of 1-AG following the release of 2-AG in a physiological context. nih.govnih.gov
Table 1: Isomerization Kinetics of 2-AG in Aqueous Media
| Parameter | Value | Conditions |
| Half-time (t½) in HBSS | 16.16 min | 37°C |
| Half-time (t½) in HBSS + 10% serum | 8.8 min | 37°C |
| Equilibrium Ratio (2-AG:1-AG) | ~1:9 | N/A |
The biological environment significantly influences the rate and extent of 2-AG isomerization. Factors such as pH, temperature, and the presence of other molecules can affect the stability of 2-AG. mdpi.comnih.gov The presence of serum has been shown to accelerate the isomerization process; for instance, in HBSS containing 10% serum, the half-time of 2-AG isomerization is reduced to 8.8 minutes. nih.gov This suggests that components within the serum may catalyze or otherwise facilitate the acyl migration. The pH of the medium is also a critical factor, with acidic conditions potentially favoring isomerization. nih.govtandfonline.com The complexity of the biological milieu, including interactions with proteins and other biomolecules, can modulate the conversion of 2-AG to 1-AG, thereby influencing the local concentrations and signaling outcomes of these lipids. nih.govacs.org
Kinetics and Equilibrium Dynamics of 2-AG to 1-AG Isomerization in Aqueous Solutions
Potential Enzymatic Pathways for De Novo this compound Synthesis
While non-enzymatic isomerization from 2-AG is a primary source of 1-AG, research has also pointed towards the possibility of direct enzymatic synthesis pathways.
One potential pathway for the de novo synthesis of 1-AG involves precursor lysophosphatidic acid (LPA) species. Specifically, 1-Arachidonoyl-2-hydroxy-sn-glycero-3-PA has been identified as a precursor to this compound. caymanchem.com This particular LPA species, containing arachidonic acid at the sn-1 position, has been found in the rat brain. caymanchem.com The proposed pathway would involve the dephosphorylation of 1-Arachidonoyl-2-hydroxy-sn-glycero-3-PA by a phosphatase to yield 1-AG. This suggests a route for 1-AG formation that is independent of 2-AG isomerization.
The specific enzymes that might directly synthesize 1-AG de novo are not yet fully characterized. However, the existence of precursor molecules like 1-Arachidonoyl-2-hydroxy-sn-glycero-3-PA implies the action of certain enzyme classes. caymanchem.com The final step in such a pathway would likely be catalyzed by a phosphatase, which would remove the phosphate (B84403) group from the LPA precursor to form 1-AG. nih.gov While the canonical pathway for 2-AG synthesis involves enzymes like phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL), alternative pathways for endocannabinoid synthesis are an active area of investigation. nih.govmdpi.comresearchgate.net It is plausible that specific phosphatases or other yet-to-be-identified hydrolases could be responsible for the direct formation of 1-AG from its lysophospholipid precursor, representing a distinct biosynthetic route.
Metabolic Deactivation and Catabolism of 1 Arachidonoyl Glycerol
Enzymatic Hydrolysis of the Ester Bond
The primary route for the inactivation of 1-AG is through the enzymatic hydrolysis of its ester bond, a reaction that cleaves the molecule into arachidonic acid and glycerol (B35011). This process is carried out by several serine hydrolases, with monoacylglycerol lipase (B570770) (MGL) playing a principal role.
Role of Monoacylglycerol Lipase (MGL) in 1-Arachidonoyl Glycerol Degradation
Monoacylglycerol lipase (MGL) is a key enzyme responsible for the degradation of monoacylglycerols. researchgate.netescholarship.org MGL is a cytosolic serine hydrolase that efficiently hydrolyzes both 2-arachidonoylglycerol (B1664049) (2-AG) and its isomer, 1-AG, into arachidonic acid and glycerol. researchgate.netpnas.orgresearchgate.net Studies have shown that MGL is responsible for a significant portion of 2-AG hydrolysis in the brain, with estimates suggesting it accounts for approximately 85% of this activity in the central nervous system. nih.govfrontiersin.org While much of the research has focused on 2-AG, the enzymatic action of MGL is not exclusive to this isomer. MGL has been demonstrated to degrade both 1-AG and 2-AG with equal efficiency. frontiersin.org This enzymatic action terminates the signaling of these endocannabinoids. mdpi.com The distribution of MGL in the brain, particularly its presynaptic localization in regions with high concentrations of cannabinoid receptors, further supports its crucial role in regulating endocannabinoid signaling. researchgate.netpnas.org
Contribution of α/β Hydrolase Domain (ABHD) Enzymes (e.g., ABHD6, ABHD12)
In addition to MGL, other enzymes belonging to the α/β hydrolase domain (ABHD) superfamily also contribute to the degradation of 1-AG. frontiersin.orgnih.gov These include ABHD6 and ABHD12, which have been identified as monoacylglycerol hydrolases. mdpi.comnih.govguidetopharmacology.org
ABHD6: This transmembrane serine hydrolase is involved in the hydrolysis of monoacylglycerols like 2-AG. frontiersin.orgnih.gov Research indicates that ABHD6 exhibits a higher hydrolytic activity towards 1-AG compared to 2-AG. nih.govnih.gov In the central nervous system, ABHD6 is estimated to be responsible for about 4% of 2-AG hydrolysis. nih.govfrontiersin.org While its contribution is less than that of MGL, ABHD6 plays a significant role in modulating the levels of 2-AG and, by extension, 1-AG. nih.govwiley.com
ABHD12: This enzyme is another member of the ABHD family that hydrolyzes monoacylglycerols. guidetopharmacology.orguniprot.org ABHD12 is responsible for approximately 9% of the total 2-AG hydrolysis in the brain. nih.govfrontiersin.org Similar to ABHD6, ABHD12 shows a preference for hydrolyzing 1-AG over 2-AG. frontiersin.org Mutations in the gene encoding ABHD12 have been linked to the neurodegenerative disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract), highlighting the enzyme's importance in lipid metabolism within the nervous system. frontiersin.org
| Enzyme | Substrate Preference | Contribution to 2-AG Hydrolysis in Brain |
|---|---|---|
| Monoacylglycerol Lipase (MGL) | 1-AG and 2-AG (equal) frontiersin.org | ~85% nih.govfrontiersin.org |
| α/β Hydrolase Domain 6 (ABHD6) | 1-AG > 2-AG nih.govnih.gov | ~4% nih.govfrontiersin.org |
| α/β Hydrolase Domain 12 (ABHD12) | 1-AG > 2-AG frontiersin.org | ~9% nih.govfrontiersin.org |
Oxidative Metabolism and Formation of Bioactive Metabolites
Beyond enzymatic hydrolysis, 1-AG can also be metabolized through oxidative pathways, leading to the formation of a variety of bioactive metabolites. These pathways are primarily mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Cyclooxygenase-2 (COX-2) Mediated Oxidation
Cyclooxygenase-2 (COX-2), but not COX-1, can oxidize 2-AG to produce prostaglandin (B15479496) glycerol esters (PG-G). mdpi.comnih.govmedandlife.org This oxidative metabolism represents a significant intersection between the endocannabinoid and eicosanoid signaling pathways. mdpi.com The oxidation of 2-AG by COX-2 leads to the formation of various prostaglandin-like molecules, such as prostaglandin E2-glycerol ester (PGE2-G) and prostaglandin D2-glycerol ester (PGD2-G). mdpi.compnas.orgaai.org These metabolites have their own biological activities, which can be distinct from those of the parent endocannabinoid. mdpi.comacs.org While direct evidence for the COX-2-mediated oxidation of 1-AG is less abundant, the structural similarity to 2-AG suggests that it could also be a substrate for this enzyme. nih.gov However, studies have shown that cyclooxygenation of the arachidonoyl side chain of 1-AG significantly reduces its ability to inhibit the hydrolysis of other endocannabinoids. nih.gov
Characterization of Oxygenated Metabolites and Their Biological Activity
The metabolic landscape of this compound (1-AG) is not solely defined by its hydrolysis. The arachidonoyl component of the molecule, a C20 polyunsaturated fatty acid, is a substrate for oxidative enzymes that generate a diverse array of biologically active metabolites. nih.govuniversiteitleiden.nl This oxidative metabolism represents a significant intersection between the endocannabinoid and eicosanoid signaling systems. acs.orgmdpi.com The primary enzymatic pathways responsible for this oxygenation are the cyclooxygenases (COX) and lipoxygenases (LOX), which convert arachidonoylglycerol into various prostaglandin glycerol esters (PG-Gs) and hydroxyeicosatetraenoic acid glycerol esters (HETE-Gs), respectively. mdpi.comnih.gov
While the endocannabinoid 2-arachidonoylglycerol (2-AG) is often highlighted as the more potent isomer and a direct, efficient substrate for these enzymes, particularly COX-2, the rapid, non-enzymatic isomerization of 2-AG to the more thermodynamically stable 1-AG is a crucial consideration. nih.govfrontiersin.orgcaymanchem.com This isomerization process suggests that the metabolic fate and biological activities observed are relevant to a milieu containing both isomers. nih.gov Research indicates that the cyclooxygenation of the arachidonoyl side chain significantly diminishes the ability of 1-AG and related compounds to inhibit the hydrolysis of other endocannabinoids, pointing to the distinct functional roles of its oxygenated metabolites. nih.gov
Cyclooxygenase (COX)-Mediated Metabolites
The inducible cyclooxygenase-2 (COX-2) enzyme, in particular, can oxygenate the arachidonoyl moiety of arachidonoylglycerol to form an endoperoxide intermediate, the glyceryl ester of prostaglandin H₂ (PGH₂-G). acs.orgpnas.org This intermediate is then converted by specific synthases into a variety of prostaglandin glycerol esters (PG-Gs). acs.org While COX-2 metabolizes 2-AG with an efficiency comparable to that of arachidonic acid, COX-1 is a poor catalyst for this reaction. acs.orgnih.gov The resulting PG-Gs are structurally analogous to the classical prostaglandins (B1171923) but possess their own unique biological activity profiles. nih.govvumc.orgresearchgate.net
Research has identified several key PG-G metabolites and begun to elucidate their functions, which are often distinct from their free acid prostaglandin counterparts. pnas.orgnih.gov For instance, PGE₂-G has been shown to induce cellular signaling events, such as calcium mobilization, that are not triggered by PGE₂. nih.govpnas.org This highlights that the glycerol ester moiety is not merely a carrier but confers specific biological properties. nih.gov Furthermore, some PG-Gs have been implicated in inflammatory processes and nociception. nih.govnih.gov For example, PGE₂-G has been found to induce hyperalgesia and can be produced in inflammatory settings. nih.gov Conversely, some PG-Gs have also been reported to exhibit anti-inflammatory effects. researchgate.net The biological impact of these metabolites can be complex, as their activity may be direct or dependent on their hydrolysis back to the corresponding prostaglandin. aai.org
Table 1: Cyclooxygenase-Derived Metabolites of Arachidonoylglycerol and Their Biological Activities
| Metabolite | Precursor Enzyme | Characterized Biological Activity |
|---|---|---|
| Prostaglandin E₂ Glycerol Ester (PGE₂-G) | COX-2, PGE Synthase | Induces rapid, concentration-dependent Ca²⁺ mobilization in macrophage-like cells. pnas.org Stimulates inositol (B14025) 1,4,5-trisphosphate (IP₃) synthesis and protein kinase C (PKC) activation. pnas.orgnih.gov Induces hyperalgesia (increased sensitivity to pain). nih.gov Can be hydrolyzed to PGE₂, which inhibits various neutrophil functions. aai.org |
| Prostaglandin D₂ Glycerol Ester (PGD₂-G) | COX-2, PGD Synthase | Does not mobilize Ca²⁺ in macrophage-like cells in the same manner as PGE₂-G. pnas.org Implicated in inflammation and modulation of the blood-brain barrier. Binds to D-type prostanoid (DP) receptors. |
| Prostaglandin F₂α Glycerol Ester (PGF₂α-G) | COX-2, PGF Synthase | Does not mobilize Ca²⁺ in macrophage-like cells. pnas.org Primarily associated with the regulation of smooth muscle contraction and vascular tone. |
| Prostaglandin I₂ Glycerol Ester (PGI₂-G) | COX-2, PGI Synthase | A known metabolite of COX-2-mediated 2-AG oxygenation. nih.gov |
Lipoxygenase (LOX)-Mediated Metabolites
In addition to the COX pathway, arachidonoylglycerol can be metabolized by various lipoxygenase (LOX) enzymes. mdpi.comnih.govnih.gov LOX enzymes catalyze the regio- and stereospecific insertion of molecular oxygen into the arachidonoyl chain, producing various hydroperoxy- and corresponding hydroxy-eicosatetraenoic acid glycerol esters (HETE-Gs). nih.govacs.org Several LOX isoforms, including 12-LOX and 15-LOX, have been shown to oxygenate 2-AG, and by extension, this pathway is relevant for the metabolism of 1-AG. acs.orguniversiteitleiden.nl
These LOX-derived metabolites are also biologically active. For example, 15-HETE-1-AG has been shown to have a moderate affinity for the cannabinoid receptor 2 (CB₂) but not the CB₁ receptor. universiteitleiden.nl The formation of these oxygenated products adds another layer of complexity to endocannabinoid signaling, as they may possess their own distinct biological actions or modulate the effects of the parent compounds. universiteitleiden.nl
Table 2: Lipoxygenase-Derived Metabolites of Arachidonoylglycerol and Their Biological Activities
| Metabolite | Precursor Enzyme | Characterized Biological Activity |
|---|---|---|
| 12-Hydroxyeicosatetraenoic Glyceryl Ester (12-HETE-G) | 12-Lipoxygenase (12-LOX) | A recognized product of the LOX pathway. universiteitleiden.nl |
| 15-Hydroxyeicosatetraenoic Glyceryl Ester (15-HETE-G) | 15-Lipoxygenase (15-LOX) | Formed from 2-AG oxygenation by 15-LOX-1 and 15-LOX-2. universiteitleiden.nl The 1-AG isomer (15-HETE-1-AG) displays moderate binding affinity for the CB₂ receptor. universiteitleiden.nl |
Compound Names Mentioned in this Article
Molecular Pharmacology and Receptor Interactions of 1 Arachidonoyl Glycerol
Cannabinoid Receptor Type 1 (CB1) Interactions
Agonistic Properties and Ligand Binding Affinity
1-Arachidonoyl glycerol (B35011) acts as an agonist at the cannabinoid receptor type 1 (CB1), although it is generally considered to be a weak agonist. glpbio.comcaymanchem.comebiohippo.comcaymanchem.com In studies using rat cortical neurons, 1-AG was found to inhibit forskolin-stimulated cyclic AMP accumulation, a hallmark of CB1 receptor activation. nih.gov The glyceryl esters of arachidonic acid, including 1-AG and 2-AG, have been identified as endogenous cannabinoid ligands. glpbio.comcaymanchem.comcaymanchem.com Both 1-AG and 2-AG can induce Ca2+ transients through the activation of CB1 receptors. nih.govfrontiersin.org
Comparative Potency and Efficacy with 2-Arachidonoyl Glycerol at CB1 Receptors
When compared to its isomer, 2-arachidonoyl glycerol (2-AG), 1-AG consistently demonstrates lower potency and efficacy at CB1 receptors. Research indicates that 2-AG is significantly more potent, with some studies suggesting it is 10 to 100 times more potent than 1-AG in both ligand binding affinity and agonist activity at the CB1 receptor. glpbio.comcaymanchem.comebiohippo.comcaymanchem.com
In a direct comparison of their ability to induce Ca2+ signaling in CB1 transfected cells, 2-AG was found to be threefold more potent than 1-AG, with an EC50 of 0.6 μM for 2-AG compared to 1.9 μM for 1-AG. frontiersin.org Furthermore, 2-AG was also more efficacious in this assay. frontiersin.org Similarly, in G-protein activation assays using rat cerebellar membranes, 2-AG was approximately three times more potent and more efficacious than 1-AG. nih.gov However, it is worth noting that one study in rat cortical neurons found 1-AG to be more potent than 2-AG in inhibiting forskolin-stimulated cyclic AMP accumulation. nih.gov
Comparative Potency of 1-AG and 2-AG at CB1 Receptors
| Compound | Assay | Potency (EC50) | Source |
|---|---|---|---|
| 1-Arachidonoyl Glycerol (1-AG) | Ca2+ signaling in CB1 transfected COS7 cells | 1.9 μM | frontiersin.org |
| 2-Arachidonoyl Glycerol (2-AG) | Ca2+ signaling in CB1 transfected COS7 cells | 0.6 μM | frontiersin.org |
| This compound (1-AG) | G-protein activation in rat cerebellar membranes | ~3-fold less potent than 2-AG | nih.gov |
| 2-Arachidonoyl Glycerol (2-AG) | G-protein activation in rat cerebellar membranes | ~3-fold more potent than 1-AG | nih.gov |
Impact of Isomerization on Cannabinoid Receptor Activation Profile
The chemical instability of 2-AG, which leads to its non-enzymatic isomerization to the more thermodynamically stable 1-AG, has significant implications for cannabinoid receptor activation. glpbio.comcaymanchem.comnih.govfrontiersin.org This process, known as acyl migration, occurs rapidly in aqueous solutions and can affect the interpretation of experimental results involving 2-AG. nih.govfrontiersin.org The half-life for this isomerization has been measured at 16.16 minutes in Hanks' Balanced Salt Solution (HBSS) and 8.8 minutes in HBSS with 10% serum at 37°C. nih.govfrontiersin.org
Cannabinoid Receptor Type 2 (CB2) Interactions
Agonistic Properties and Ligand Binding Affinity
Similar to its interaction with CB1 receptors, this compound is an agonist at the cannabinoid receptor type 2 (CB2). Both 1-AG and 2-AG are recognized as endogenous ligands for CB2 receptors, which are primarily expressed in the immune system. nih.gov Studies have shown that both endocannabinoids bind to human CB2 (hCB2) receptors with similar affinity. nih.gov
Comparative Potency and Efficacy with 2-Arachidonoyl Glycerol at CB2 Receptors
Comparative Agonist Activity at hCB2 Receptors
| Compound | Assay | Activity | Potency (EC50) | Source |
|---|---|---|---|---|
| 2-Arachidonoyl Glycerol (2-AG) | [35S]GTPγS binding in Sf9-hCB2 membranes | Full Agonist | 38.9 +/- 3.1 nM | nih.gov |
| 2-Arachidonoyl Glycerol (2-AG) | Inhibition of forskolin-stimulated cAMP synthesis in CHO-hCB2 cells | Full Agonist | 1.30 +/- 0.37 µM | nih.gov |
| 2-Arachidonoyl Glycerol (2-AG) | [35S]GTPγS binding in CHO-hCB2 membranes | Full Agonist | 122 +/- 17 nM | nih.gov |
Interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) Channel
This compound (1-AG), along with its isomer 2-arachidonoyl glycerol (2-AG), has been identified as a direct activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. plos.org This ion channel is a key player in detecting a variety of stimuli, including heat and capsaicin (B1668287), the pungent compound in chili peppers. frontiersin.orgnih.gov The activation of TRPV1 by 1-AG provides a significant link between phospholipase C signaling and TRPV1 activity. plos.org
The process begins with a ligand binding to a Gq-protein coupled receptor, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), leading to the formation of diacylglycerol (DAG) and inositol (B14025) 1,4,5-triphosphate (IP3). plos.org DAG is subsequently metabolized by diacylglycerol lipase (B570770) (DAGL) to produce 2-AG. plos.org Through a process of spontaneous acyl migration, the chemically unstable 2-AG can isomerize to the more stable 1-AG. plos.orgcaymanchem.com
Research has demonstrated that both 1-AG and 2-AG can directly activate heterologously expressed rat and human TRPV1 channels. plos.orgresearchgate.net In electrophysiological experiments using Chinese Hamster Ovary (CHO) cells expressing rat TRPV1, the application of 1-AG induced inward currents, which were promptly reversed by the TRPV1 antagonist capsazepine. plos.orgresearchgate.net This direct activation of TRPV1 by 1-AG was shown to be independent of protein kinase C (PKC) activation, as the PKC inhibitor bisindoylmaleimide IV did not block the current responses. plos.orgresearchgate.net
The physiological relevance of this interaction is highlighted by studies on sensory nerves. In rat mesenteric arteries, both 1-AG and 2-AG cause vasodilation, a response that is abolished by pretreatment with capsaicin, which desensitizes TRPV1-expressing sensory nerve endings. plos.org The effects of 1-AG and 2-AG are terminated by the action of monoacylglycerol lipase (MAGL) and other hydrolases like ABHD6 and ABHD12. plos.org Inhibition of these enzymes potentiates the vasodilatory effects of 1-AG and 2-AG. plos.org
Furthermore, the activation of TRPV1 by various stimuli, including capsaicin and heat, can modulate the levels of endocannabinoids. nih.govfrontiersin.org For instance, activation of TRPV1 has been shown to increase the production of 2-AG, which can then isomerize to 1-AG, suggesting a feedback loop and integrated signaling between the endocannabinoid system and TRPV1. nih.govfrontiersin.orgfrontiersin.org
Table 1: Research Findings on 1-AG and TRPV1 Interaction
| Experimental System | Key Finding | Reference |
|---|---|---|
| Rat TRPV1-expressing CHO cells | 1-AG directly activates TRPV1, inducing inward currents that are reversed by the antagonist capsazepine. | plos.orgresearchgate.net |
| Rat mesenteric arteries | 1-AG-induced vasodilation is mediated by sensory nerves and abolished by capsaicin pretreatment, indicating TRPV1 involvement. | plos.org |
| HEK293 cells expressing human TRPV1 | Activation of TRPV1 by capsaicin leads to increased production of 2-AG, the precursor to 1-AG. | nih.govfrontiersin.org |
Investigation of Other Potential Receptor Targets
While the interactions of 1-AG with cannabinoid receptors and TRPV1 are the most studied, research suggests that this lipid mediator may have a broader pharmacological profile. The structural similarity of 1-AG to other signaling lipids points towards the possibility of interactions with other receptor systems.
G-Protein Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that has been proposed as a potential cannabinoid receptor, although its pharmacology differs from the classical CB1 and CB2 receptors. nih.govnih.gov Several endocannabinoids and related lipids have been shown to interact with GPR55. nih.gov While its isomer 2-AG is a known agonist at GPR55, the direct interaction of 1-AG with this receptor is less clear and remains an area for further investigation. nih.gov Given that other endocannabinoid-like molecules such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA) are agonists at GPR55, it is plausible that 1-AG could also exhibit activity at this receptor. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation. nih.gov Several endocannabinoids and related compounds, including anandamide (B1667382) and 2-AG, have been shown to activate PPARs, particularly PPARα and PPARγ. nih.govnih.gov This has led to the consideration of PPARs as an extension of the endocannabinoid system. nih.gov Although direct studies on 1-AG and PPARs are limited, the fact that its precursor 2-AG and its degradation product, arachidonic acid, are both involved in PPAR signaling suggests that 1-AG might also modulate PPAR activity, either directly or indirectly. nih.gov
Other TRP Channels
The transient receptor potential (TRP) channel superfamily is diverse, with various members responding to different stimuli. mdpi.com While the interaction with TRPV1 is established, it is conceivable that 1-AG could interact with other TRP channels. For example, other endocannabinoids and phytocannabinoids have been shown to modulate the activity of channels such as TRPA1 and TRPM8. romj.org Future research may uncover whether 1-AG has any functional effects on these or other members of the TRP channel family.
Table 2: Potential and Investigated Receptor Targets for this compound
| Receptor Target | Rationale for Investigation | Current Status of 1-AG Interaction |
|---|---|---|
| G-Protein Coupled Receptor 55 (GPR55) | Isomer 2-AG and other endocannabinoid-like lipids are agonists. | Not well-characterized; a plausible but unconfirmed target. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Precursor 2-AG and degradation product arachidonic acid are known to modulate PPARs. | Not directly studied; potential for indirect or direct modulation exists. |
| Other Transient Receptor Potential (TRP) Channels | Other endocannabinoids interact with various TRP channels beyond TRPV1. | Largely unexplored; a potential area for future research. |
Cellular and Subcellular Signaling Mechanisms of 1 Arachidonoyl Glycerol
Modulation of Intracellular Calcium Homeostasis
1-Arachidonoyl glycerol (B35011) (1-AG), a monoacylglycerol, plays a significant role in modulating intracellular calcium (Ca²⁺) homeostasis. frontiersin.orgnih.gov Endocannabinoids, including 1-AG, are known to be pleiotropic lipid messengers that influence intracellular Ca²⁺ concentration through the activation of cannabinoid receptors. frontiersin.org The activation of these receptors can trigger a rapid and transient increase in intracellular free Ca²⁺. caymanchem.comwikipedia.org
Research has shown that 1-AG can concentration-dependently increase intracellular Ca²⁺ levels by activating cannabinoid receptors. frontiersin.org This effect is a crucial aspect of its signaling function. The process often begins with the activation of G-protein coupled receptors or depolarization, leading to the on-demand synthesis of endocannabinoids from lipid precursors in cell membranes. frontiersin.org Once released, these lipid messengers can interact with their receptors to initiate downstream signaling cascades, including the mobilization of intracellular Ca²⁺. frontiersin.orgnih.gov
Furthermore, 1-AG has been found to directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is permeable to Ca²⁺. plos.orgresearchgate.net This activation provides a direct mechanism for 1-AG to influence Ca²⁺ influx. The modulation of intracellular Ca²⁺ by 1-AG is a complex process involving multiple pathways and contributes to its diverse physiological effects.
| Key Protein | Role in 1-AG Mediated Calcium Signaling |
| Cannabinoid Receptors (CB1) | Activation by 1-AG leads to an increase in intracellular Ca²⁺ concentration. frontiersin.org |
| TRPV1 Channel | Directly activated by 1-AG, allowing for Ca²⁺ influx. plos.orgresearchgate.net |
| G-protein Coupled Receptors (GPCRs) | Initial activation can lead to the synthesis and release of 1-AG. frontiersin.org |
G-Protein Coupled Receptor (GPCR) Signaling Cascades
Coupling to Gαi/o Proteins
1-Arachidonoyl glycerol, acting as an agonist at cannabinoid receptors, primarily initiates signaling cascades through its coupling to inhibitory G-proteins of the Gαi/o family. nih.govspring8.or.jpresearchgate.net Cannabinoid receptor 1 (CB1), a major target for endocannabinoids, is a class A G protein-coupled receptor (GPCR) that signals through these inhibitory Gαi/o heterotrimeric G proteins. spring8.or.jp The Gαi/o family includes several subtypes, such as Gαi1, Gαi2, Gαi3, and Gαo, which are known to mediate the inhibitory effects of GPCRs on their downstream effectors. nih.gov
The activation of CB1 receptors by ligands like 1-AG leads to a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein. wikipedia.org This event causes the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer, both of which can then modulate the activity of various intracellular effector proteins. wikipedia.orgfrontiersin.org The coupling to Gαi/o is a central mechanism through which 1-AG exerts its neuromodulatory and other physiological effects.
Regulation of Adenylyl Cyclase Activity
A primary consequence of 1-AG's activation of Gαi/o-coupled receptors is the regulation of adenylyl cyclase activity. The activated Gαi/o subunit directly inhibits most isoforms of adenylyl cyclase. nih.govpressbooks.pubportlandpress.com This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). pressbooks.pubportlandpress.com
The reduction in cAMP levels has widespread effects on cellular function, as cAMP is a critical regulator of protein kinase A (PKA) and other downstream signaling pathways. wikipedia.org By inhibiting adenylyl cyclase, 1-AG can modulate a variety of cellular processes, including gene transcription, enzyme activity, and ion channel function. Research has demonstrated that the inhibition of forskolin-stimulated adenylyl cyclase activity is a characteristic response to cannabinoid receptor activation. researchgate.netnih.govweizmann.ac.il This inhibitory effect on the cAMP pathway is a key component of the signal transduction mechanism for 1-AG and other cannabinoids. nih.gov
Influence on Ion Channel Modulation (e.g., Voltage-Gated Calcium Channels, Potassium Channels)
The signaling cascades initiated by 1-AG also extend to the modulation of various ion channels, significantly impacting cellular excitability and neurotransmitter release. This modulation can occur through both G-protein-dependent and independent mechanisms. nih.gov
| Ion Channel Type | Effect of 1-AG Signaling | Primary Mediator | Consequence |
| Voltage-Gated Calcium Channels (CaV) | Inhibition | Gβγ subunits | Reduced neurotransmitter release |
| G protein-gated Inwardly Rectifying Potassium (GIRK) Channels | Activation | Gβγ subunits | Membrane hyperpolarization, decreased neuronal excitability |
Activation of Intracellular Kinase Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Beyond its influence on adenylyl cyclase and ion channels, this compound (1-AG) signaling through cannabinoid receptors also leads to the activation of intracellular kinase cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.netnih.gov The ERK (extracellular signal-regulated kinase) cascade, a key component of the MAPK pathway, is involved in a multitude of cellular processes including cell proliferation, differentiation, and survival. aai.orgnih.govwikipedia.org
Activation of the CB1 receptor by agonists can stimulate the phosphorylation and subsequent activation of ERK1/2. researchgate.net This activation can be mediated through the Gβγ subunits released upon Gαi/o protein dissociation. frontiersin.org The Gβγ dimer can initiate a signaling cascade that involves other kinases, ultimately leading to the activation of the Ras-Raf-MEK-ERK pathway. aai.orgwikipedia.org
Research indicates that the activation of the MAPK pathway can be context-dependent and may contribute to various cellular outcomes. For instance, in some cellular systems, MAPK activation has been linked to protective effects against apoptosis. nih.gov The activation of the p38 MAPK pathway, another branch of the MAPK family, has also been observed in response to cannabinoid receptor stimulation, and it can be involved in different cellular responses. unipd.itnih.gov The intricate interplay between different G-protein signaling components and the MAPK pathway underscores the complexity of 1-AG's cellular actions.
Focal Adhesion Kinase (FAK) Activation
This compound (1-AG) is a monoacylglycerol that exists as an isomer of the more extensively studied endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.org In aqueous solutions, the endocannabinoid 2-AG is chemically unstable and can undergo a non-enzymatic acyl migration to form the thermodynamically more stable 1-AG. frontiersin.org While much of the signaling research has centered on 2-AG, the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cellular adhesion and migration processes, has been linked to the endocannabinoid system. nih.govunits.it
Endocannabinoids such as anandamide (B1667382) and 2-AG mediate many of their effects through cannabinoid receptors, primarily the CB1 receptor. nih.gov Activation of the CB1 receptor by these agonists can, in turn, activate FAK. nih.govnih.gov This signaling cascade is a key component in various physiological processes. For instance, in pancreatic β-cells, the binding of endocannabinoids to CB1 receptors induces FAK phosphorylation, which is a critical step for cytoskeletal reorganization required for insulin (B600854) release. nih.gov The activation of FAK downstream of CB1 receptors creates multimolecular platforms that are essential for the exocytosis of secretory vesicles. nih.gov
While 1-AG's direct and independent role in FAK activation is not as thoroughly documented as that of 2-AG, it is known to be a significantly less potent agonist at the CB1 receptor compared to 2-AG. caymanchem.com This suggests that its capacity to activate the canonical CB1-FAK signaling pathway is considerably weaker than its 2-isomer. However, the conversion of 2-AG to 1-AG may represent an intrinsic mechanism for modulating the intensity of endocannabinoid signaling that leads to FAK activation. frontiersin.org
| Component | Role in the Signaling Pathway | Research Context |
| 2-Arachidonoyl glycerol (2-AG) | Primary endocannabinoid agonist for CB1 receptors. | Activates CB1 receptors to initiate downstream signaling. nih.govnih.gov |
| This compound (1-AG) | Isomer of 2-AG; weak CB1 receptor agonist. | Formed from 2-AG isomerization; may modulate overall signaling. frontiersin.orgcaymanchem.com |
| CB1 Receptor | G-protein coupled receptor for endocannabinoids. | Upon activation, triggers intracellular cascades including FAK activation. nih.gov |
| Focal Adhesion Kinase (FAK) | Non-receptor tyrosine kinase. | Activated downstream of CB1 receptors; involved in cytoskeletal dynamics and cell signaling. nih.govnih.gov |
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Integration
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a fundamental signaling cascade that governs cell proliferation, survival, and metabolism. sinobiological.com This pathway is intricately linked with endocannabinoid signaling. The activation of CB1 receptors by agonists is known to stimulate the PI3K/Akt pathway, which plays a significant role in determining neuronal survival or death, particularly under conditions of oxidative stress. mdpi.com Upon CB1 receptor activation, the release of G-protein subunits can stimulate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. mdpi.comfrontiersin.org This recruits Akt to the membrane, where it is phosphorylated and activated by kinases such as PDK1 and mTORC2. sinobiological.comfrontiersin.org
Research has demonstrated that endocannabinoid-mediated activation of the PI3K/Akt pathway is crucial for neuroprotection and cell proliferation. mdpi.compnas.org For example, CB1 receptor activation of the PI3K/Akt cell-survival pathway can promote the proliferation of neural progenitors. pnas.org In models of oxygen-glucose deprivation, neuroprotection afforded by the endocannabinoid system is mediated by the PI3K/Akt survival pathway, which involves the phosphorylation of Akt. nih.gov Studies in oligodendrocyte progenitor cells also show that cannabinoid agonists activate PI3K/Akt signaling, which is involved in their maturation. nih.gov
The integration of 1-AG into this pathway is primarily understood through its relationship with 2-AG and the CB1 receptor. As a weak agonist for the CB1 receptor, 1-AG's direct contribution to PI3K/Akt activation is likely limited compared to 2-AG. caymanchem.com However, the signaling complex downstream of the CB1 receptor can involve both FAK and PI3K/Akt. In some cellular contexts, FAK acts as an upstream regulator or a component of the machinery that activates the PI3K/Akt pathway. wiley.comfrontiersin.org For example, FAK can modulate PI3K/Akt signaling in response to growth factors to promote cell migration and angiogenesis. wiley.com Therefore, any influence of 1-AG on FAK, however minor, could theoretically have downstream consequences for PI3K/Akt signaling.
Crosstalk with Other Lipid Signaling Networks
The signaling functions of this compound are deeply embedded within a complex web of interconnected lipid signaling networks. This crosstalk occurs at multiple levels, including enzymatic pathways, precursor availability, and receptor interactions.
A primary point of crosstalk is the metabolic relationship between the endocannabinoid and the eicosanoid signaling systems. acs.orgnih.gov Both 1-AG and 2-AG are derivatives of arachidonic acid, the central precursor for eicosanoids like prostaglandins (B1171923) and leukotrienes. acs.org Research has shown that the enzyme cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis, can metabolize 2-AG and, to a lesser extent, 1-AG. acs.org This metabolic diversion links the endocannabinoid system directly to the production of prostaglandin glycerol esters, creating a functional bridge between these two major lipid signaling pathways.
The synthesis of 2-AG, and consequently the generation of 1-AG through isomerization, is closely tied to the metabolism of diacylglycerols (DAGs). frontiersin.org DAGs are not only precursors to 2-AG via the action of diacylglycerol lipase (B570770) (DAGL) but are also critical second messengers themselves, activating proteins like protein kinase C. frontiersin.orgmdpi.com Enzymes such as diacylglycerol kinase (DGK) phosphorylate DAG to produce phosphatidic acid, thereby regulating the pool of DAG available for 2-AG synthesis. frontiersin.org This enzymatic regulation places DAG metabolism at a critical junction, influencing both endocannabinoid signaling and other DAG-mediated pathways. Acute inhibition of DAGL enzymes leads to a rapid and significant reorganization of brain lipid networks, affecting not only 2-AG but also its precursors (DAGs) and related signaling lipids like arachidonic acid and prostaglandins. nih.gov
Furthermore, emerging research highlights crosstalk with lysophospholipid signaling. mdpi.com Alternative pathways for 2-AG synthesis have been identified that rely on the extracellular cleavage of 2-arachidonoyl-lysophospholipids. This suggests that 1-AG/2-AG signaling can be initiated by extracellular lysophospholipid mediators, creating a signaling switch between different G-protein-coupled receptors. mdpi.com The endocannabinoid system also interacts with sphingolipid signaling, as sphingosine-1-phosphate has been shown to influence endocannabinoid-dependent regulation of mitochondrial activity. mdpi.com
| Interacting Network | Mechanism of Crosstalk | Key Molecules |
| Eicosanoid Pathway | Metabolic conversion of 1-AG/2-AG by COX-2 into prostaglandin glycerol esters. | Arachidonic Acid, COX-2, Prostaglandins. acs.org |
| Diacylglycerol (DAG) Signaling | Competition for the common precursor, DAG, which is either converted to 2-AG or used in other signaling pathways. | Diacylglycerol (DAG), Diacylglycerol Lipase (DAGL), Diacylglycerol Kinase (DGK). frontiersin.orgnih.gov |
| Lysophospholipid Signaling | Alternative synthesis of 2-AG from extracellular lysophospholipids, creating signaling switches. | 2-arachidonoyl-lysophospholipids, G-protein-coupled receptors. mdpi.com |
| Sphingolipid Signaling | Modulation of endocannabinoid-dependent functions by sphingolipid mediators. | Sphingosine-1-phosphate. mdpi.com |
Physiological Roles of 1 Arachidonoyl Glycerol: Mechanistic Studies
Mechanisms in Pain Modulation
The endocannabinoid system, including 1-AG, plays a significant role in modulating pain through various intricate mechanisms at both the central and peripheral levels. nih.govnih.gov The analgesic effects are largely mediated by the activation of cannabinoid receptors, which are strategically located within key pain-processing circuits. nih.gov
Central and Peripheral Mechanisms of Analgesic Effects
The analgesic properties of endocannabinoids are exerted through actions in both the central nervous system (CNS) and the peripheral nervous system.
Central Mechanisms: In the CNS, endocannabinoids like 1-AG and 2-AG produce analgesia by activating a descending pain-inhibitory pathway. mdpi.com This pathway involves key brain regions such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). mdpi.comcambridge.org Activation of CB1 receptors in these areas modulates downstream signaling to the spinal cord's dorsal horn, ultimately suppressing the transmission of pain signals to the brain. mdpi.com Studies involving the microinjection of cannabinoid agonists into the PAG and RVM have demonstrated antinociceptive effects, which can be reversed by CB1 receptor antagonists, confirming the receptor's critical role in this central modulatory circuit. mdpi.com
Peripheral Mechanisms: At the periphery, endocannabinoids act on the primary afferent neurons, which are responsible for detecting and transmitting noxious stimuli from the site of injury or inflammation. nih.govnih.gov Following tissue injury, levels of endocannabinoids can increase in the affected area. nih.gov These molecules then bind to CB1 receptors located on the peripheral terminals of these nociceptive neurons. nih.gov This activation inhibits the excitability of the sensory neurons and reduces the release of pro-inflammatory substances, thereby dampening the pain signal at its source. nih.govnih.gov Evidence suggests that a significant portion of the pain relief from systemic cannabinoids is due to the activation of these peripheral CB1 receptors on nociceptors. nih.gov
Receptor-Mediated and Receptor-Independent Contributions to Nociceptive Processing
The influence of 1-AG on nociception is multifaceted, involving both direct interactions with cannabinoid receptors and other potential mechanisms.
Receptor-Mediated Contributions: The primary mechanism for endocannabinoid-mediated analgesia involves the activation of G protein-coupled cannabinoid receptors, specifically CB1 and CB2. nih.gov
CB1 Receptors: These receptors are widely distributed throughout the nervous system, including areas crucial for pain processing. mdpi.com Their activation by ligands like 1-AG and 2-AG leads to the inhibition of neurotransmitter release from presynaptic terminals, a key process in reducing the transmission of pain signals. nih.gov
CB2 Receptors: While traditionally associated with the immune system, CB2 receptors are also involved in pain modulation, particularly in inflammatory pain states. cambridge.org Their activation on immune cells can reduce the release of pro-inflammatory molecules that sensitize nociceptors. cambridge.org
Receptor-Independent Contributions: In addition to direct receptor activation, endocannabinoids can influence nociceptive processing through other pathways. Some endocannabinoids have been shown to modulate the activity of various ion channels, including certain types of transient receptor potential (TRP) channels, which are themselves critical in pain sensation. nih.gov For instance, under certain inflammatory conditions, functional interactions between TRPA1 and TRPV1 channels are modulated by 2-AG, leading to desensitization and subsequent analgesia. mdpi.com While less characterized for 1-AG specifically, its structural similarity to other endocannabinoids suggests the possibility of similar interactions. nih.gov
Mechanisms in Inflammatory Processes
1-AG and the broader endocannabinoid system exert significant immunomodulatory effects, influencing the behavior of immune cells and the production of lipid mediators that govern the inflammatory response.
Immunomodulatory Effects on Leukocyte Functions (e.g., Neutrophils, Dendritic Cells)
The endocannabinoid system, primarily through the CB2 receptor expressed on immune cells, plays a crucial role in regulating inflammation. nih.gov Activation of CB2 receptors can modulate leukocyte migration, activation, and the release of inflammatory cytokines. nih.gov
Neutrophils: The effects of endocannabinoids on neutrophils are complex. Studies have shown that 2-AG can potently activate human neutrophils, stimulating degranulation (myeloperoxidase release) and calcium mobilization. aai.org Intriguingly, these effects were found to be independent of cannabinoid receptors and instead relied on the hydrolysis of 2-AG to arachidonic acid, which is then converted to the pro-inflammatory mediator leukotriene B4 (LTB4). aai.org This suggests that under certain conditions, endocannabinoids can serve as a source for pro-inflammatory signals. aai.org
Dendritic Cells: Endocannabinoids also influence the function of dendritic cells (DCs), which are key antigen-presenting cells that link innate and adaptive immunity. Cannabinoid receptor activation on DCs can modulate their maturation, cytokine production, and ability to present antigens, generally leading to a more tolerogenic or anti-inflammatory phenotype.
| Leukocyte Type | Key Modulatory Effects | Primary Receptor/Mechanism Involved | Outcome |
|---|---|---|---|
| Neutrophils | Stimulation of degranulation and calcium mobilization; induction of LTB4 biosynthesis. aai.org | Receptor-independent; hydrolysis of 2-AG to arachidonic acid. aai.org | Pro-inflammatory via LTB4 production. aai.org |
| Dendritic Cells | Modulation of maturation and cytokine production. | CB2 Receptors. nih.gov | Generally anti-inflammatory/tolerogenic. |
| T-Lymphocytes | Inhibition of pro-inflammatory cytokine release. nih.gov | CB2 Receptors. nih.govnapier.ac.uk | Anti-inflammatory. |
Regulation of Pro- and Anti-inflammatory Lipid Mediator Production
1-AG is positioned at a critical crossroads in the regulation of inflammatory lipid mediators. Its impact is twofold, stemming from its signaling capabilities and its role as a metabolic precursor.
Source of Pro-inflammatory Mediators: The hydrolysis of 1-AG (and 2-AG) by enzymes such as monoacylglycerol lipase (B570770) (MAGL) releases arachidonic acid. core.ac.uk Arachidonic acid is a key polyunsaturated fatty acid that serves as the substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com For example, prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) are potent mediators that increase vascular permeability, promote leukocyte recruitment, and sensitize nociceptors, all hallmark features of acute inflammation. nih.govnih.gov
Source of Anti-inflammatory Mediators: Paradoxically, the same precursor, arachidonic acid, can also be converted into anti-inflammatory and pro-resolving mediators, such as lipoxins. archivesofmedicalscience.com The production of these molecules often signifies a "switch" in the lipid mediator class, from pro-inflammatory to anti-inflammatory, which is a key event in the active resolution of inflammation. nih.gov Lipoxins act to halt further neutrophil infiltration and stimulate the clearance of apoptotic cells, thereby promoting the return to tissue homeostasis. nih.govnih.gov Therefore, the metabolic fate of the arachidonic acid released from 1-AG is a critical determinant of the inflammatory outcome.
Mechanisms in Neurobiological Functions
Beyond pain and inflammation, 1-AG and its isomer 2-AG are fundamental regulators of synaptic communication throughout the brain. nih.gov Their primary role is as retrograde messengers, a form of signaling where a molecule travels "backward" across the synapse, from the postsynaptic neuron to the presynaptic neuron. royalsocietypublishing.org
This process, known as retrograde signaling, is typically initiated by a rise in calcium levels in the postsynaptic neuron, which triggers the on-demand synthesis of endocannabinoids. mdpi.com These lipid messengers are then released into the synaptic cleft, where they travel to and activate presynaptic CB1 receptors. nih.govmdpi.com
Activation of presynaptic CB1 receptors inhibits voltage-gated calcium channels and activates potassium channels, which collectively suppresses the release of neurotransmitters (like glutamate (B1630785) or GABA) from the presynaptic terminal. mdpi.com This short-term reduction in neurotransmitter release is termed depolarization-induced suppression of inhibition (DSI) when it affects inhibitory synapses, or depolarization-induced suppression of excitation (DSE) at excitatory synapses. nih.gov By modulating the strength of synaptic connections in this manner, endocannabinoids play a crucial role in various forms of synaptic plasticity, including long-term depression (LTD), which is vital for processes like learning and memory. nih.gov
| Neurobiological Function | Underlying Mechanism | Key Molecular Components | Synaptic Outcome |
|---|---|---|---|
| Synaptic Plasticity (e.g., LTD) | Retrograde signaling. nih.govroyalsocietypublishing.org | Postsynaptic endocannabinoid synthesis, presynaptic CB1 receptors. nih.govmdpi.com | Long-term depression of neurotransmitter release. nih.gov |
| Neurotransmitter Release Modulation | Depolarization-induced suppression of inhibition/excitation (DSI/DSE). nih.gov | CB1 receptor activation, inhibition of presynaptic calcium channels. nih.govmdpi.com | Short-term reduction in GABA or glutamate release. nih.gov |
| Learning and Memory | Modulation of synaptic strength in brain regions like the hippocampus and striatum. nih.gov | CB1 receptors, endocannabinoid metabolic enzymes. nih.gov | Refinement of neural circuits involved in memory formation. |
Synaptic Plasticity and Retrograde Signaling Modulation
Endocannabinoids are fundamental modulators of synaptic function, primarily through a mechanism known as retrograde signaling. nih.gov In this process, endocannabinoids are synthesized and released from postsynaptic neurons in response to increased neuronal activity. jst.go.jpnih.gov They travel backward across the synaptic cleft to activate presynaptic cannabinoid type-1 (CB1) receptors, leading to a transient or long-lasting suppression of neurotransmitter release. nih.govnih.gov
The most abundant endocannabinoid messenger is 2-AG. nih.gov Its on-demand synthesis in postsynaptic membranes is a well-defined cascade involving the Gαq-dependent activation of phospholipase Cβ1 (PLCβ1) by neurotransmitters like glutamate. mdpi.com PLCβ1 hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to produce diacylglycerol (DAG), which is then converted to 2-AG by the enzyme diacylglycerol lipase α (DAGLα). mdpi.com This 2-AG then acts as a retrograde messenger at presynaptic CB1 receptors. mdpi.comnih.gov
A critical aspect of this signaling is the chemical instability of 2-AG in aqueous environments, where it undergoes non-enzymatic acyl migration to form the thermodynamically more stable isomer, 1-Arachidonoyl Glycerol (B35011) (1-AG). frontiersin.orgnih.gov Research indicates that 1-AG is not an inert byproduct; rather, it is a biologically active compound that can also activate CB1 receptors. frontiersin.orgnih.gov Studies have demonstrated that the biological effects of 2-AG, such as its impact on cell proliferation, can be mimicked by 1-AG, suggesting similar receptor interactions. nih.gov This isomerization from 2-AG to 1-AG suggests a potential intrinsic mechanism for fine-tuning the strength and duration of cannabinoid retrograde signaling, where the net effect depends on the relative concentrations and potencies of the two isomers competing for receptor binding sites. frontiersin.org
| Key Proteins in 2-AG/1-AG Retrograde Signaling | Function | References |
| Phospholipase Cβ1 (PLCβ1) | Synthesizes diacylglycerol (DAG) from PIP2 in postsynaptic neurons upon G-protein coupled receptor activation. | mdpi.com |
| Diacylglycerol Lipase α (DAGLα) | Hydrolyzes DAG to produce 2-arachidonoylglycerol (B1664049) (2-AG) in postsynaptic neurons. | mdpi.comnih.gov |
| Cannabinoid Receptor 1 (CB1R) | Presynaptic G-protein coupled receptor activated by 2-AG and 1-AG, leading to suppression of neurotransmitter release. | nih.govnih.govfrontiersin.org |
Neuroprotection and Neurodegenerative Processes
The endocannabinoid system, including arachidonoyl glycerols, exerts significant neuroprotective effects, making it a promising target for mitigating neurodegenerative diseases. explorationpub.comoatext.com The neuroprotective actions are multilayered, primarily involving the reduction of neuroinflammation, oxidative stress, and excitotoxicity. explorationpub.comexplorationpub.com Endocannabinoids like 2-AG and anandamide (B1667382) are known to act as endogenous ligands for both CB1 and CB2 receptors to achieve these effects. explorationpub.comexplorationpub.com
Pharmacological or genetic inhibition of monoacylglycerol lipase (MAGL), the primary enzyme that degrades 2-AG, leads to elevated 2-AG levels in the brain. nih.gov This increase has been shown to resolve neuroinflammation, reduce neuropathology, and improve synaptic and cognitive functions in animal models of conditions like Alzheimer's disease, Parkinson's disease, and traumatic brain injury. nih.gov The mechanisms include modulating the release of pro-inflammatory molecules from microglia and astrocytes and protecting neurons from excitotoxic damage, which is often caused by excessive glutamate release. explorationpub.comexplorationpub.com
Given that 1-AG is an active isomer of 2-AG, it is positioned to contribute to these neuroprotective processes. frontiersin.orgnih.gov The activation of CB1 and CB2 receptors by arachidonoyl glycerols is central to this protection. explorationpub.com For instance, CB2 receptor activation is particularly noted for its role during neuroinflammation, a state where its expression increases. explorationpub.com By activating these pathways, 1-AG, alongside 2-AG, can help mitigate the pathological processes that drive neuronal damage and death in a range of neurological disorders. explorationpub.comexplorationpub.com
| Neuroprotective Mechanism | Mediating Receptor(s) | Description | References |
| Anti-Neuroinflammation | CB1R, CB2R | Reduces the activation of microglia and astrocytes and inhibits the release of pro-inflammatory cytokines. | explorationpub.comexplorationpub.commdpi.com |
| Anti-Excitotoxicity | CB1R | Suppresses the excessive release of glutamate from presynaptic terminals, preventing neuronal damage. | explorationpub.comoatext.comexplorationpub.com |
| Oxidative Stress Reduction | CB1R, CB2R | Modulates pathways that lead to the production of reactive oxygen species (ROS), protecting cells from oxidative damage. | explorationpub.comexplorationpub.commdpi.com |
Mechanistic Contributions to Other Biological Processes (e.g., Cell Migration, Cell Proliferation, and Cell Death via Receptor-Dependent Pathways)
Beyond the nervous system, 1-AG and its isomer are involved in fundamental cellular processes such as proliferation, death, and migration, acting through various receptor-dependent pathways.
Cell Proliferation Research has shown that 1-AG can exert anti-proliferative effects. In C6 glioma cells, 1-AG was found to mimic the inhibitory effects of 2-AG on cell proliferation. nih.gov This action was sensitive to antagonism by both cannabinoid receptor antagonists and a vanilloid receptor antagonist, indicating the involvement of both receptor types in its anti-proliferative effect. nih.gov Similarly, in human breast cancer cells, 2-AG was shown to inhibit proliferation, an effect mediated by a CB1-like cannabinoid receptor; this suggests a potential role for 1-AG in this context as well. pnas.org
Cell Death The induction of programmed cell death, or apoptosis, is another critical role of arachidonoyl glycerols. In hepatic stellate cells (HSCs), the main fibrogenic cells in the liver, 2-AG induces apoptosis, an effect that contributes to its anti-fibrotic action. nih.gov This cell death is characterized by features of apoptosis like caspase-3 cleavage and is dependent on the formation of mitochondrial reactive oxygen species (ROS). nih.gov Notably, this effect can be independent of cannabinoid receptors. nih.gov Further studies revealed that the enzyme cyclooxygenase-2 (COX-2), which is highly expressed in HSCs but not hepatocytes, metabolizes 2-AG into pro-apoptotic prostaglandin glycerol esters (PG-GEs), contributing to its selective cell-killing effect. nih.gov In other contexts, such as breast cancer, 2-AG has been shown to induce cell death through the activation of CB2 and TRPV1 receptors. biorxiv.org As an active isomer, 1-AG is implicated in these pathways.
Cell Migration The motility of cells is also modulated by arachidonoyl glycerols. Studies using macrophage-like cells demonstrated that 2-AG induces cell migration through a mechanism dependent on the CB2 receptor and the Gi/Go signaling pathway. nih.gov Conversely, in other cell types, activation of the CB1 receptor by 2-AG can inhibit cell migration by disrupting signaling pathways that regulate metastasis. biorxiv.org These findings highlight the context-dependent effects of arachidonoyl glycerols on cell motility, mediated by different cannabinoid receptors.
| Biological Process | Key Findings | Receptors Involved | References |
| Cell Proliferation Inhibition | 1-AG mimics 2-AG in inhibiting C6 glioma cell growth. | Cannabinoid Receptors, Vanilloid Receptors | nih.gov |
| 2-AG inhibits human breast cancer cell proliferation. | CB1-like Receptor | pnas.org | |
| Cell Death Induction | Induces apoptosis in hepatic stellate cells via mitochondrial ROS. | Cannabinoid Receptor-Independent | nih.gov |
| COX-2 metabolizes 2-AG to pro-apoptotic compounds in HSCs. | N/A (Enzymatic) | nih.gov | |
| Induces cell death in breast cancer cells. | CB2, TRPV1 | biorxiv.org | |
| Cell Migration | Induces migration of macrophage-like cells. | CB2 | nih.gov |
| Inhibits migration of certain cancer cells. | CB1 | biorxiv.org |
Advanced Analytical Methodologies for 1 Arachidonoyl Glycerol Quantification
Chromatographic and Mass Spectrometric Techniques
The cornerstone of modern 1-AG analysis lies in the coupling of high-resolution chromatographic separation with highly sensitive and specific mass spectrometric detection. This combination allows for the differentiation of 1-AG from its isomer and other structurally similar lipids, a critical requirement for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a reference technique for the quantification of endocannabinoids, including 1-AG, due to its high sensitivity and selectivity without the need for derivatization. researchgate.net This method is particularly adept at separating the isomers 1-AG and 2-AG, which is crucial as they have identical molecular weights and cannot be distinguished by mass spectrometry alone. mdpi.com The chromatographic separation is therefore a pivotal step in the analytical process.
Ultra-performance liquid chromatography (UPLC), a high-pressure version of HPLC, coupled with MS/MS offers enhanced resolution and speed. A UPLC-MS/MS method has been developed for the simultaneous and accurate measurement of 2-AG and anandamide (B1667382) (AEA) in human plasma. nih.gov This method successfully separates 1-AG from 2-AG, a necessary step for monitoring the isomerization of 2-AG. nih.govstanford.edu The use of positive electrospray ionization (ESI+) is common in these methods. nih.gov
LC-MS/MS methods are also employed for the analysis of 1-AG in various biological matrices, including brain tissue. nih.gov The development of these methods often involves careful optimization of the mobile phase gradient to achieve baseline separation of the isomers. stanford.edu
Interactive Data Table: Key Parameters in LC-MS/MS Analysis of 1-Arachidonoyl Glycerol (B35011)
| Parameter | Typical Value/Condition | Significance |
| Chromatography Column | C18 reverse-phase | Effective for separating hydrophobic molecules like 1-AG. |
| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile, methanol) with additives like ammonium (B1175870) acetate (B1210297) or formic acid | Optimizes separation of isomers and improves ionization efficiency. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Forms protonated molecules or adducts for sensitive detection. |
| MS/MS Transitions | Specific precursor-to-product ion transitions | Provides high selectivity for quantifying 1-AG in complex matrices. |
| Lower Limit of Quantitation (LLOQ) | pg to low ng/mL range | Demonstrates the high sensitivity of the technique. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of 1-AG, though it typically requires a derivatization step to increase the volatility and thermal stability of the molecule. researchgate.netkarger.com Silylation is a common derivatization procedure used for this purpose. karger.com GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org
GC-MS/MS, which involves a triple quadrupole mass spectrometer, offers even greater selectivity and is beneficial for analyses requiring high sensitivity, such as detecting low levels of analytes in complex matrices. This enhanced selectivity can help to overcome matrix effects. thermofisher.com The separation of 1-AG and 2-AG can be achieved on a GC column, with distinct retention times for each isomer. karger.com For instance, one method reported retention times of 11.03 min for 1-AG and 10.74 min for 2-AG. karger.com
The development and validation of GC-MS methods for 1-AG involve careful consideration of potential analytical pitfalls. karger.com Despite the need for derivatization, GC-MS and GC-MS/MS remain valuable tools for the quantification of 1-AG, particularly in research settings.
Interactive Data Table: Comparison of LC-MS/MS and GC-MS/MS for 1-AG Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS/MS) |
| Sample Derivatization | Not typically required | Generally necessary (e.g., silylation) to increase volatility. researchgate.netkarger.com |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. technologynetworks.com |
| Isomer Separation | Achievable with optimized chromatographic conditions. mdpi.comstanford.edu | Achievable with appropriate GC columns and temperature programs. karger.com |
| Sensitivity | High, often in the picogram to nanogram per milliliter range. nih.gov | High, also capable of detecting trace amounts. |
| Throughput | Can be high with the use of UPLC systems. | Can be increased with "Fast GC" approaches. thermofisher.com |
| Common Applications | Routine clinical and research analysis of endocannabinoids. nih.gov | Forensic analysis, research, and analysis of volatile compounds. wikipedia.org |
Challenges in Quantification and Sample Preparation
The accurate quantification of 1-AG is fraught with challenges that stem from its chemical instability and the complexity of the biological matrices in which it is found. Careful and standardized sample preparation is paramount to obtaining reliable results.
Minimization of 2-AG to 1-AG Isomerization Artifacts During Sample Processing
A major challenge in the analysis of 1-AG is its formation as an artifact from the spontaneous isomerization of 2-AG. nih.govkarger.com This acyl migration is a non-enzymatic process that occurs under common experimental conditions and is influenced by factors such as temperature, pH, and the presence of certain solvents. mdpi.comkarger.comnih.gov Since 2-AG is the more abundant and biologically active isomer, its conversion to 1-AG can lead to an overestimation of endogenous 1-AG levels and an underestimation of 2-AG.
To minimize this artifactual isomerization, several strategies are employed:
Low Temperatures: Keeping samples on ice and processing them at low temperatures can significantly reduce the rate of isomerization. researchgate.netmdpi.com
Rapid Processing: Minimizing the time between sample collection and analysis is crucial. mdpi.comnih.gov
pH Control: Acidification of the sample, for instance with trifluoroacetic acid, can help to stop base-catalyzed isomerization. nih.gov
Solvent Choice: The use of non-protic solvents like toluene (B28343) or ethyl acetate is recommended to prevent isomerization, especially during evaporation steps. researchgate.netnih.gov Protic solvents such as methanol (B129727) and ethanol (B145695) should be avoided. researchgate.net
Some analytical approaches report the combined concentrations of 1-AG and 2-AG, but this can obscure important physiological information as 2-AG is the primary active form. mdpi.comnih.gov Therefore, methods that can chromatographically separate and individually quantify the two isomers are preferred. stanford.edu
Impact of Solvents and pH on 1-Arachidonoyl Glycerol Stability
The choice of solvents and the pH of the medium have a significant impact on the stability of 1-AG and its precursor, 2-AG. karger.com As mentioned, protic solvents can promote the isomerization of 2-AG to 1-AG. researchgate.net Furthermore, 1-AG and 2-AG can be unstable under certain conditions, such as during the evaporation of solvents or the reconstitution of dried extracts. nih.gov
Research has shown that toluene is an effective solvent for preventing both the isomerization of 2-AG and the degradation of both 1-AG and 2-AG during evaporation. nih.gov In contrast, traditional solvent mixtures like chloroform-methanol can be problematic. nih.gov The stability of 1-AG in aqueous solutions is also a consideration, and it is often recommended not to store aqueous solutions for extended periods. caymanchem.com
The pH of the sample and extraction medium is a critical factor. mdpi.comkarger.com Physiological pH can promote the spontaneous isomerization of 2-AG. researchgate.net Therefore, controlling the pH during sample processing is essential for accurate quantification.
Matrix Effects and Internal Standard Utilization (e.g., Deuterated this compound)
Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, pose a significant challenge in mass spectrometry-based quantification. acs.org In the analysis of 1-AG, phospholipids (B1166683) are a major source of matrix effects. nih.gov
To compensate for matrix effects and variations in extraction efficiency, stable isotope-labeled internal standards are widely used. researchgate.netkarger.com Deuterated analogues of 1-AG, such as 1-arachidonoyl-d5-rac-glycerol (1-AG-d5) and 1-arachidonoyl-d8-rac-glycerol (B8058600) (1-AG-d8), are commercially available and intended for use as internal standards in GC- or LC-MS analysis. caymanchem.comcaymanchem.combertin-bioreagent.com These standards are added to the sample at the beginning of the extraction process and are assumed to behave similarly to the endogenous analyte throughout the sample preparation and analysis.
The use of deuterated internal standards is considered the gold standard for correcting for matrix effects. acs.org However, even with the use of these standards, challenges can remain. For example, commercially available 2-AG standards may not be isotopically pure and can also undergo isomerization. mdpi.com Careful selection and validation of internal standards are therefore crucial for accurate quantification.
The choice of extraction solvent can also influence matrix effects. Toluene extracts have been shown to contain significantly fewer matrix-effect-causing phospholipids compared to extracts from chloroform-methanol mixtures. nih.gov
Lipidomics Approaches for Comprehensive Endocannabinoidome Profiling
The endocannabinoidome represents an intricate and expanded signaling system that includes the classical endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their metabolic enzymes, and a wide array of related lipid mediators. mdpi.comfrontiersin.org This complex network of bioactive lipids plays a crucial role in regulating diverse physiological and pathological processes. mdpi.com Understanding the dynamic changes within the endocannabinoidome requires sophisticated analytical strategies capable of identifying and quantifying its numerous, structurally diverse, and often low-abundance components. researchgate.netdoi.org Lipidomics, the large-scale study of lipids, provides the necessary tools for this comprehensive profiling. nih.gov
Mass spectrometry (MS)-based techniques are the cornerstone of modern lipidomics, offering the high sensitivity and specificity required for analyzing the complex lipid mixtures found in biological samples. creative-proteomics.comnih.gov When coupled with chromatographic separation, these methods allow for the robust quantification of endocannabinoids and related compounds, even at their typically low picomolar to nanomolar concentrations in tissues and biofluids. researchgate.net
Mass Spectrometry-Based Platforms
The quantification of this compound (1-AG), its more abundant and biologically active isomer 2-AG, and other endocannabinoidome constituents is predominantly achieved using hyphenated mass spectrometry techniques. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for endocannabinoid analysis due to its efficiency, sensitivity, and broad applicability. researchgate.netnih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior performance for endocannabinoid analysis, largely because it avoids the need for derivatization, a step often required in gas chromatography that can be problematic for thermally unstable molecules like 2-AG. doi.orgnih.gov LC-MS/MS methods are highly sensitive and specific, typically operating in targeted modes like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). researchgate.netdoi.orgresearchgate.net In these modes, specific precursor-to-product ion transitions are monitored for each analyte, minimizing background interference and enhancing detection sensitivity. researchgate.net Recent advancements in ultra-performance liquid chromatography (UPLC) have further improved separation efficiency and reduced analysis times. frontiersin.org
A typical LC-MS/MS workflow involves several key steps:
Sample Preparation: Lipids are extracted from the biological matrix using methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govcreative-proteomics.com Protein precipitation is also a common initial step to remove protein interference. nih.govresearchgate.net
Chromatographic Separation: The lipid extract is injected into an LC system, where compounds are separated based on their physicochemical properties, most commonly using a reversed-phase C18 column. frontiersin.orgmdpi.com
Ionization: As the separated analytes elute from the column, they are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). doi.org
Mass Analysis: The ionized molecules are then introduced into the mass spectrometer for detection and quantification. doi.org Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected precursor ions, generating characteristic product ions that confirm the analyte's identity. researchgate.net
The following interactive table summarizes the parameters from a validated LC-MS/MS method for the simultaneous quantification of several endocannabinoids, including 2-AG.
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Sample Preparation | Two-step liquid-liquid extraction with ethyl acetate |
| Compound | Lower Limit of Quantification (LLOQ) |
| Anandamide (AEA) | 0.03 ng/mL |
| 2-Arachidonoyl Glycerol (2-AG) | 2 ng/mL |
| N-Arachidonoyl Dopamine (NADA) | 0.03 ng/mL |
| 2-Arachidonoyl Glyceryl Ether (Noladin Ether) | 0.3 ng/mL |
| O-Arachidonoyl Ethanolamine (Virodhamine) | 0.15 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS/MS is more common for endocannabinoid analysis, GC-MS has also been widely used, particularly for other cannabinoids and related metabolites. nih.govljmu.ac.uk GC-MS offers excellent chromatographic resolution but typically requires a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.netljmu.ac.uk This derivatization can be time-consuming and is a known issue for the analysis of 2-AG due to its instability. nih.gov However, for certain compounds, GC-MS and GC-MS/MS methods provide high sensitivity and are well-suited for forensic and clinical applications. ljmu.ac.uknist.gov
Targeted vs. Untargeted Lipidomics
Lipidomics approaches can be broadly categorized as either targeted or untargeted, depending on the research goal. creative-proteomics.comlcms.cz
Targeted Lipidomics: This is a hypothesis-driven approach that focuses on quantifying a predefined set of known lipids with high accuracy and precision. nih.govcreative-proteomics.com For endocannabinoidome profiling, targeted methods are used to measure the levels of specific molecules like 1-AG, 2-AG, AEA, and other N-acylethanolamines (NAEs) and monoacylglycerols (MAGs). nih.gov The use of stable isotope-labeled internal standards is crucial in this approach to correct for analyte loss during sample preparation and for variations in instrument response, ensuring accurate quantification. creative-proteomics.comnih.gov Deuterated standards such as 1-Arachidonoyl-d5-rac-glycerol and 1-Arachidonoyl-d8-rac-glycerol are used as internal standards for the quantification of 1-AG. caymanchem.comcaymanchem.com
Untargeted Lipidomics: This is an exploratory, hypothesis-generating approach that aims to capture a comprehensive snapshot of the entire lipidome in a sample without pre-selecting the analytes. creative-proteomics.comlcms.cz Untargeted lipidomics is powerful for discovering novel or unexpected lipid mediators and for identifying broader metabolic pathway perturbations. creative-proteomics.com While providing a global view, this approach is generally semi-quantitative and requires more complex data processing and subsequent validation of identified compounds. lcms.cz High-resolution mass spectrometry (HRMS) platforms, such as time-of-flight (TOF) and Orbitrap analyzers, are often employed in untargeted studies. frontiersin.org
The following interactive table compares the key features of targeted and untargeted lipidomics approaches.
| Feature | Targeted Lipidomics | Untargeted Lipidomics |
|---|---|---|
| Goal | Hypothesis-driven; absolute or relative quantification of specific, known lipids. | Hypothesis-generating; comprehensive profiling to discover novel lipids and pathways. |
| Selectivity | High; focuses only on predefined analytes. | Low; aims to detect as many lipid species as possible. |
| Quantification | Absolute quantification using internal standards. | Primarily relative quantification (semi-quantitative). |
| Instrumentation | Typically triple quadrupole (QqQ) or Q-Trap mass spectrometers (e.g., using MRM). | Typically high-resolution mass spectrometers (e.g., TOF, Orbitrap). |
| Advantages | High sensitivity, high precision, accurate quantification. | Broad coverage, discovery of novel biomarkers, comprehensive view of the lipidome. |
| Limitations | Limited scope (can miss unexpected changes), requires prior knowledge of analytes. | Lower sensitivity for specific compounds, complex data analysis, semi-quantitative. |
Critical Considerations in Sample Preparation
The accuracy of endocannabinoidome profiling is highly dependent on meticulous sample handling and preparation, as the low endogenous concentrations and chemical instability of these lipids present significant analytical challenges. researchgate.netdoi.org A crucial issue in the quantification of 2-AG is its spontaneous isomerization to the more thermodynamically stable, but biologically less active, 1-AG. researchgate.netmdpi.com This acyl migration can occur during sample extraction, storage, and analysis, leading to an overestimation of 1-AG and an underestimation of 2-AG. researchgate.net
Commonly used extraction methods are based on the protocols developed by Folch or Bligh and Dyer, which use a mixture of chloroform (B151607) and methanol to extract total lipids. nih.govmdpi.com Other solvent systems, such as methyl tert-butyl ether (MTBE), have also been developed as less hazardous alternatives. mdpi.comacs.org Following the initial extraction, solid-phase extraction (SPE) is often employed as a cleanup step to remove interfering substances and enrich the endocannabinoid fraction, which is particularly important for targeted analyses of low-abundance species. nih.gov The choice of extraction and purification strategy must be carefully optimized to minimize isomerization and maximize the recovery of the target analytes. researchgate.net
Emerging Research Directions and Future Perspectives for 1 Arachidonoyl Glycerol Studies
Elucidation of Uncharacterized Enzymatic Pathways for 1-Arachidonoyl Glycerol (B35011) Formation
The formation of 1-AG is predominantly understood to occur via the non-enzymatic acyl migration of the arachidonoyl group from the sn-2 to the sn-1 position of the glycerol backbone of 2-AG. nih.govfrontiersin.orgcaymanchem.com This isomerization process is a spontaneous rearrangement in aqueous environments, driven by the greater thermodynamic stability of the 1-acyl isomer. frontiersin.org However, the landscape of endocannabinoid biosynthesis is complex, and the potential for direct enzymatic synthesis of 1-AG or through novel pathways for its precursor, 2-AG, remains an active area of investigation.
The canonical pathway for 2-AG synthesis involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL). nih.govmdpi.comwikipedia.org Research has revealed that various isoforms of these enzymes can be involved, suggesting tissue-specific regulation of 2-AG production. mdpi.commdpi.com Beyond this primary route, several alternative pathways for 2-AG biosynthesis, collectively termed "AlterAG" pathways, have been proposed. mdpi.comnih.gov These pathways could significantly influence the availability of 2-AG for isomerization to 1-AG.
Emerging research points to three alternative, extracellular pathways for 2-AG synthesis that rely on the cleavage of 2-arachidonoyl-lysophospholipids by different hydrolases. mdpi.comnih.govresearchgate.net These include:
AlterAG-1: Involving glycerophosphodiesterase 3 (GDE3). mdpi.comresearchgate.net
AlterAG-2: Mediated by lipid phosphate (B84403) phosphatases (LPPs). mdpi.comresearchgate.net
AlterAG-3: Catalyzed by ecto-nucleotide pyrophosphatase/phosphodiesterases 6 and 7 (ENPP6–7). mdpi.comresearchgate.net
Furthermore, other intracellular routes for 2-AG formation have been suggested, such as the hydrolysis of phosphatidic acid by phosphatidic acid phosphohydrolase to yield diacylglycerol (DAG), which is then converted to 2-AG by DAGL. nih.gov Another pathway involves the hydrolysis of phosphatidylinositol (PI) by phospholipase A1 (PLA₁) followed by the action of a specific lyso-PLC. nih.gov The elucidation of these complex and potentially overlapping pathways is critical for understanding the precise control of 2-AG and, consequently, 1-AG levels in different cellular contexts. Future studies employing advanced metabolomics, proteomics, and genetic tools will be instrumental in mapping these uncharacterized enzymatic routes and determining whether any can directly yield 1-AG.
Detailed Structural-Activity Relationship Studies at Receptor Targets
Detailed structure-activity relationship (SAR) studies are crucial for understanding the nuanced pharmacology of 1-AG and for designing novel chemical probes. SAR studies on cannabinoid receptor ligands have historically been challenging due to their structural diversity. nih.govkoreascience.kr However, by classifying ligands into structural families, researchers can derive more specific SARs. koreascience.kr
For 1-AG and its analogs, future SAR studies should focus on several key structural features:
The Glycerol Backbone: Modifications to the free hydroxyl groups could impact receptor binding, stability, and metabolism.
The Arachidonoyl Chain: The polyunsaturated fatty acid chain is essential for activity. Studies on 2-AG analogs have shown that introducing methyl groups at specific positions (e.g., C13) can enhance potency and metabolic stability against enzymes like cyclooxygenase-2 (COX-2). nih.gov Similar modifications to the 1-AG structure could yield valuable insights.
The Ester Linkage: Altering the ester bond could modulate the compound's stability against hydrolysis by metabolic enzymes.
The goal of these SAR studies is to develop 1-AG analogs with improved potency, selectivity, and stability. researchgate.netrsc.org Such compounds would be invaluable tools for dissecting the specific roles of 1-AG from those of 2-AG and for exploring its therapeutic potential. Docking studies using crystal structures of cannabinoid receptors can support these efforts by providing a structural basis for the observed SAR. nih.gov
Development of Selective Pharmacological Tools for 1-Arachidonoyl Glycerol Research
Progress in understanding the distinct biological functions of 1-AG is heavily reliant on the availability of selective pharmacological tools. cambridge.org Since 1-AG levels are intrinsically linked to the synthesis and degradation of 2-AG, inhibitors of the enzymes in the 2-AG metabolic pathway are critical research instruments.
Inhibitors of Biosynthesis: The primary enzymes responsible for 2-AG synthesis are the diacylglycerol lipases, DAGLα and DAGLβ. pnas.org The development of potent and selective inhibitors for these enzymes allows for the acute blockade of 2-AG production, thereby preventing the subsequent formation of 1-AG through isomerization.
Inhibitors of Degradation: The termination of 2-AG signaling is primarily accomplished through enzymatic hydrolysis. Monoacylglycerol lipase (MAGL) is the main enzyme responsible for breaking down 2-AG in the brain (~85% of activity), but other serine hydrolases, including α/β-hydrolase domain 6 (ABHD6) and ABHD12, also contribute. nih.govwikipedia.orgcambridge.org Selective inhibitors for these enzymes can elevate endocannabinoid levels and help delineate the contribution of each degradation pathway.
The following table summarizes key pharmacological tools used in 1-AG and 2-AG research:
| Compound | Target Enzyme | Effect on 1-AG/2-AG Levels | Primary Use in Research | Reference(s) |
| DH376 | DAGLα / DAGLβ | Decrease | Potent and selective inhibitor of 2-AG synthesis. | pnas.org, universiteitleiden.nl |
| DO34 | DAGLα / DAGLβ | Decrease | Potent and selective inhibitor of 2-AG synthesis. | pnas.org, universiteitleiden.nl |
| Tetrahydrolipstatin (THL) | DAGL (non-selective) | Decrease | Non-selective inhibitor of 2-AG synthesis. | mdpi.com |
| JZL184 | MAGL | Increase | Highly selective inhibitor of the primary 2-AG degradation enzyme. | mdpi.com, researchgate.net |
| WWL70 | ABHD6 | Increase | Selective inhibitor of a postsynaptic 2-AG hydrolase. | mdpi.com, researchgate.net |
| R-flurbiprofen | COX-2 | Increase (indirectly) | Selective inhibitor of the oxidative metabolism of 2-AG. | mdpi.com |
| ABX-1431 | MAGL | Increase | Selective MAGL inhibitor developed for clinical use. | acs.org |
Future research will focus on developing even more selective inhibitors, as well as activators, for the enzymes involved in both the canonical and alternative biosynthetic pathways of 2-AG. Moreover, the creation of specific agonists and antagonists for 1-AG, distinct from those for 2-AG, remains a significant challenge and a critical goal for the field.
Integration of this compound Signaling into Complex Physiological Networks
The signaling of 1-AG and 2-AG does not occur in isolation but is deeply integrated into complex physiological networks. pnas.org Understanding this integration requires a systems-level perspective that considers the crosstalk between the endocannabinoid system and other signaling pathways. frontiersin.orgnih.govoup.com
A critical point of integration is the metabolic fate of the arachidonoyl chain. The enzyme cyclooxygenase-2 (COX-2) can metabolize 2-AG into prostaglandin (B15479496) H2 glycerol ester (PGH₂-G), effectively converting an anti-inflammatory endocannabinoid into a pro-inflammatory prostanoid. nih.govcambridge.orgmdpi.com This metabolic switch represents a crucial node of crosstalk, where the same precursor can lead to opposing biological effects depending on the enzymatic machinery present. The balance between 2-AG hydrolysis by MAGL and its oxidation by COX-2 can therefore dictate the physiological outcome of endocannabinoid signaling.
Inhibition of DAGL has been shown to cause a rapid and profound rewiring of brain lipid networks, affecting not only 2-AG but also a wide range of diacylglycerols and eicosanoids. pnas.orguniversiteitleiden.nl This highlights the central role of 2-AG metabolism in maintaining lipid homeostasis. The interplay between 1-AG and 2-AG adds another layer of complexity. The conversion of the potent 2-AG to the weaker 1-AG may serve as an intrinsic mechanism to fine-tune the duration and intensity of cannabinoid receptor activation, potentially stabilizing the net cannabinoid signal during prolonged signaling events. nih.govfrontiersin.org
Advanced Imaging Techniques for In Situ Localization and Dynamics of this compound
Visualizing the spatial and temporal dynamics of lipid messengers like 1-AG within their native cellular environment is a significant technical challenge. mdpi.com Because of its structural similarity to 2-AG and other monoacylglycerols, direct imaging of 1-AG with high specificity is difficult. Consequently, researchers often rely on imaging the enzymes responsible for its synthesis and degradation as a proxy for its signaling.
Several advanced imaging techniques are being employed and developed for this purpose:
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These antibody-based methods are widely used to map the cellular and subcellular distribution of metabolic enzymes like DAGL and MAGL in tissues. mdpi.com
Fluorescence Resonance Energy Transfer (FRET): FRET-based biosensors can provide higher resolution imaging of protein-protein interactions and conformational changes, offering a way to study the activation of signaling cascades downstream of cannabinoid receptors. mdpi.com
Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI allow for the label-free detection and spatial mapping of lipids directly in tissue sections. While distinguishing between isomers like 1-AG and 2-AG is challenging, ongoing improvements in spatial resolution and mass accuracy hold promise for this application.
Fluorescent Probes: The development of activity-based fluorescent probes allows for the visualization of active enzyme populations. For example, highly selective fluorescent probes for MAGL have been created to visualize its activity in cells and tissues, revealing its localization in structures like the endoplasmic reticulum. researchgate.net
Single-Molecule Fluorescence In Situ Hybridization (smFISH): This powerful technique enables the detection and quantification of individual mRNA molecules within single cells. bmbreports.org By applying smFISH to the mRNAs of enzymes like DAGL or MAGL, researchers can gain precise information about where these key components of the endocannabinoid system are being synthesized, offering insights into the potential sites of 1-AG/2-AG signaling. nih.govfrontiersin.org
Calcium Imaging: Since 1-AG can trigger calcium transients through receptor activation, imaging intracellular calcium dynamics using fluorescent indicators like Fluo-8-AM provides a functional readout of its signaling activity in real-time. nih.govfrontiersin.org
The future of imaging in this field lies in the integration of these multimodal techniques. Correlating the localization of metabolic enzymes (via IHC or fluorescent probes) with the expression of their genes (via smFISH) and the downstream functional consequences (via calcium imaging) will provide a more complete and dynamic picture of 1-AG signaling in situ.
Q & A
Q. What are the critical safety considerations when handling 1-AG in laboratory settings?
- Methodological Answer : 1-AG is classified as a flammable liquid (Category 2) with acute toxicity via oral, dermal, and inhalation routes (Category 4) . Key precautions include:
- Use local exhaust ventilation and closed processes to minimize airborne exposure .
- Wear NIOSH-approved respirators , chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin/eye contact .
- Avoid ignition sources (sparks, heat) due to its low flash point (2°C) and explosive vapor limits (3–16% v/v) .
- Store in tightly sealed containers at temperatures below 25°C, away from oxidizing agents and acids .
Q. How can researchers prevent isomerization and degradation of 1-AG during analytical quantification?
- Methodological Answer :
- Use toluene solvent extraction to minimize isomerization of 1-AG to 2-AG during sample preparation .
- Employ UPLC-MS/MS with rapid analysis times to reduce degradation. Stabilize samples at -80°C and avoid repeated freeze-thaw cycles .
- Add antioxidant agents (e.g., BHT) to lipid extracts to prevent oxidative degradation .
Q. What storage conditions are optimal for maintaining 1-AG stability in experimental setups?
- Methodological Answer :
- Store 1-AG in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation .
- Maintain solutions in acetonitrile (if compatible) at -20°C, as pure 1-AG degrades rapidly at room temperature .
- Monitor for decomposition byproducts (e.g., hydrogen cyanide, carbon monoxide) using GC-MS .
Q. What analytical methods are recommended for quantifying 1-AG in biological matrices?
- Methodological Answer :
- Liquid-liquid extraction (LLE) with cold acetone or chloroform-methanol mixtures to isolate 1-AG from plasma/tissues .
- Quantify using isotope dilution UPLC-MS/MS with deuterated internal standards (e.g., d8-1-AG) to correct for matrix effects .
- Validate methods with calibration curves spanning 0.1–100 ng/mL to ensure sensitivity and linearity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for 1-AG?
- Methodological Answer :
- Conduct species-specific toxicity assays : Acetonitrile (common 1-AG solvent) metabolizes to cyanide in rodents but not primates, requiring careful model selection .
- Perform time-resolved exposure studies : Delayed cyanide poisoning symptoms (e.g., asphyxia, stupor) may occur hours post-exposure, necessitating extended observation periods .
- Use in vitro hepatocyte models to differentiate 1-AG toxicity from solvent effects .
Q. What experimental models are suitable for studying 1-AG's interaction with cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Use murine macrophages or human recombinant COX-2 in lipid-rich media to replicate physiological conditions .
- Measure prostaglandin H2 (PGH2) production via ELISA or LC-MS after incubating COX-2 with 1-AG and arachidonic acid (AA) .
- Compare kinetic parameters (Km, Vmax) between 1-AG and AA to assess substrate selectivity .
Q. How can solvent choice impact 1-AG stability in pharmacological studies?
- Methodological Answer :
- Avoid aqueous buffers (pH >7), which accelerate hydrolysis. Use acetonitrile or DMSO for stock solutions, keeping concentrations <10 mM .
- Test solvent effects via accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring .
- For in vivo delivery, use lipid-based carriers (e.g., liposomes) to enhance stability and bioavailability .
Q. What strategies optimize 1-AG synthesis while minimizing byproduct formation?
- Methodological Answer :
- Employ enzymatic esterification with immobilized lipases (e.g., Candida antarctica) to improve regioselectivity over chemical synthesis .
- Use Amberlyst 36 catalyst under anhydrous conditions (60°C) for glycerol acylation, achieving >90% conversion with <5% diacylglycerol byproducts .
- Purify via flash chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 1-AG from isomers .
Q. How should researchers design studies to investigate 1-AG's metabolic pathways in neurological systems?
- Methodological Answer :
- Combine radiolabeled 1-AG (³H or ¹⁴C) with brain slice cultures to track uptake and metabolism .
- Inhibit key enzymes (e.g., MAG lipase with JZL184) to identify degradation pathways .
- Profile metabolites using high-resolution orbitrap MS coupled with ion mobility spectrometry for structural resolution .
Q. What protocols mitigate contamination risks when detecting 1-AG in low-abundance biological samples?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
